molecular formula C15H16FN3O2S B5641358 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine

Cat. No.: B5641358
M. Wt: 321.4 g/mol
InChI Key: XCXBUBWHOVGZDQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is a chemical compound with the molecular formula C15H16FN3O2S It is known for its unique structure, which includes a piperazine ring substituted with a fluorophenylsulfonyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-pyridylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)sulfonyl]piperidine
  • 1-[(4-Fluorophenyl)sulfonyl]-3-piperidinecarboxylic acid
  • 1-(4-Fluorophenyl)piperazine

Comparison: 1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine is unique due to the presence of both the fluorophenylsulfonyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXBUBWHOVGZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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